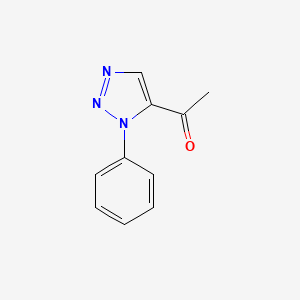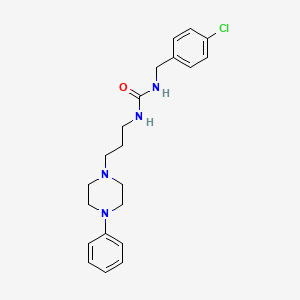
1-(4-Chlorobenzyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C21H27ClN4O and its molecular weight is 386.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological and Chemical Properties of Urea Derivatives
In Vitro and In Vivo Metabolism : Urea derivatives are investigated for their metabolic pathways, which is critical for assessing their safety and efficacy. For example, the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, has been studied extensively. Such research is foundational for understanding the contributions of metabolites to the overall pharmacological profile of urea derivatives (Wan et al., 2019).
Antimicrobial Activity : Some urea derivatives have been synthesized and evaluated for their antimicrobial properties. The incorporation of azo groups and various linker groups into the urea structure has shown modest antimicrobial activity, indicating the potential for developing new antimicrobial agents from urea derivatives (Singh et al., 2015).
Anticancer Potential : Research has also focused on synthesizing urea derivatives with potential anticancer properties. For example, 1-aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity against human adenocarcinoma cells, demonstrating the capacity of urea derivatives to serve as leads for anticancer drug development (Gaudreault et al., 1988).
Neuropeptide Y Receptor Antagonism : Phenylpiperazine derivatives, a subclass of urea derivatives, have been explored for their antagonistic activities against the neuropeptide Y Y5 receptor, offering insights into the therapeutic potential of urea derivatives in treating conditions related to this receptor (Takahashi et al., 2006).
Inhibitors of Soluble Epoxide Hydrolase : 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been identified as potent inhibitors of both human and murine soluble epoxide hydrolase, showcasing the potential of urea derivatives in the development of therapeutics for inflammation and pain (Rose et al., 2010).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFQTGLXYNSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
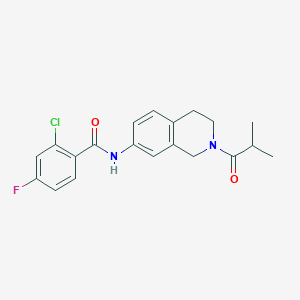
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
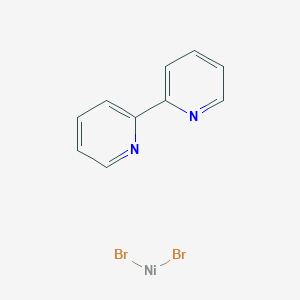
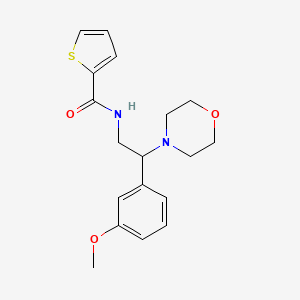
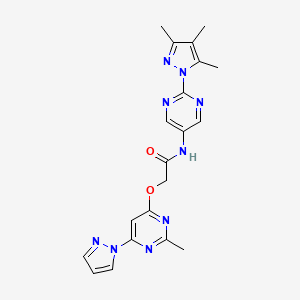
![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)

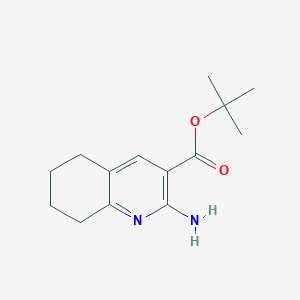
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)
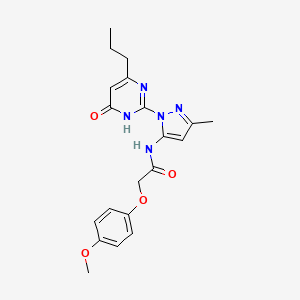
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)
